molecular formula C17H17NO4S B13389731 (S)-2-(Benzyloxycarbonylamino)-3-(phenylthio)propanoic acid

(S)-2-(Benzyloxycarbonylamino)-3-(phenylthio)propanoic acid

Cat. No.: B13389731
M. Wt: 331.4 g/mol
InChI Key: ISBOGFMUFMJWEP-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for N-Carbobenzyloxy-3-phenylthio-L-alanine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Carbobenzyloxy-3-phenylthio-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbobenzyloxy group results in the formation of free amines .

Scientific Research Applications

N-Carbobenzyloxy-3-phenylthio-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy-3-phenylthio-L-alanine involves its interaction with specific molecular targets. The carbobenzyloxy group protects the amino group, allowing selective reactions at other positions. The phenylthio group can participate in various chemical transformations, making the compound versatile in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbobenzyloxy-3-phenylthio-L-alanine is unique due to the presence of both the carbobenzyloxy and phenylthio groups. This combination allows for selective reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1

InChI Key

ISBOGFMUFMJWEP-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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